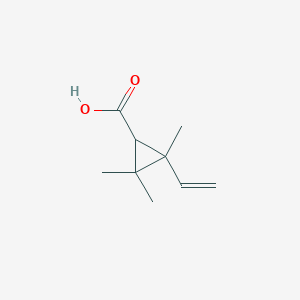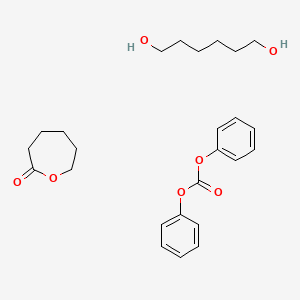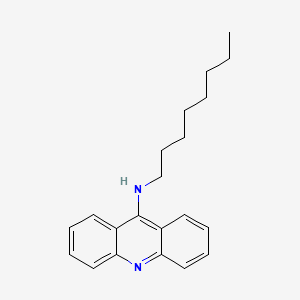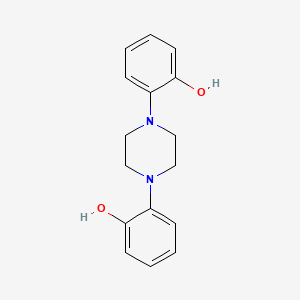
2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid is a chemical compound known for its unique structure and properties. It features a cyclopropane ring substituted with ethenyl and carboxylic acid groups, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid typically involves multi-step reactions. One common method includes the use of magnesium in ether, followed by treatment with toluene-p-sulphonic acid and sulphuric acid in tetrahydrofuran . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in studying biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carboxylic acid: Lacks the ethenyl and trimethyl substitutions.
2-Methyl-2,3,3-trimethylcyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness: 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with ethenyl and carboxylic acid groups. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
105955-16-6 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5-9(4)6(7(10)11)8(9,2)3/h5-6H,1H2,2-4H3,(H,10,11) |
Clé InChI |
TWAHGHDFJKPVQK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C=C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)









